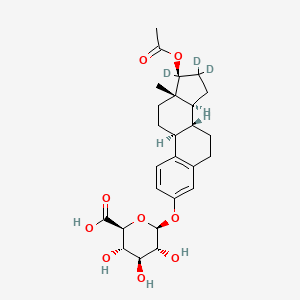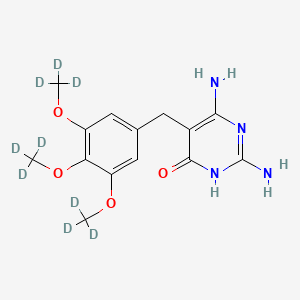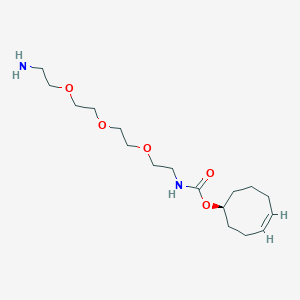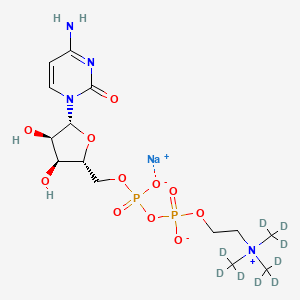
Citicoline-d9 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citicoline-d9 (sodium) is a deuterated form of citicoline, also known as cytidine diphosphate-choline. Citicoline is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline-d9 (sodium) is used in scientific research to study the pharmacokinetics and metabolism of citicoline due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of citicoline-d9 (sodium) involves the incorporation of deuterium atoms into the citicoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated choline with cytidine diphosphate under controlled conditions to form citicoline-d9. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of citicoline-d9 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Citicoline-d9 (sodium) undergoes various chemical reactions, including:
Hydrolysis: Citicoline-d9 can be hydrolyzed to produce deuterated choline and cytidine.
Phosphorylation: It can participate in phosphorylation reactions to form deuterated phosphatidylcholine.
Oxidation and Reduction: Citicoline-d9 can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the use of acids or bases as catalysts.
Phosphorylation: Requires the presence of ATP and specific enzymes such as CTP-phosphocholine cytidylyltransferase.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions.
Major Products
The major products formed from these reactions include deuterated choline, cytidine, and deuterated phosphatidylcholine, which are important for studying the metabolic pathways and biological effects of citicoline.
Wissenschaftliche Forschungsanwendungen
Citicoline-d9 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the synthesis and degradation pathways of phospholipids.
Biology: Helps in studying the role of citicoline in cell membrane integrity and function.
Medicine: Investigated for its potential neuroprotective effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and dietary supplements aimed at enhancing cognitive function and brain health.
Wirkmechanismus
Citicoline-d9 (sodium) exerts its effects by serving as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive function. Citicoline-d9 also promotes the repair of damaged cell membranes and supports neuronal health by increasing the levels of phospholipids and reducing oxidative stress. The molecular targets include enzymes involved in phospholipid synthesis and pathways related to neuroprotection and cognitive enhancement.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline: A precursor to acetylcholine and phosphatidylcholine, similar to citicoline but without the cytidine component.
Alpha-GPC (Alpha-glycerylphosphorylcholine): Another choline-containing compound used for cognitive enhancement.
Phosphatidylcholine: A direct product of citicoline metabolism, essential for cell membrane structure.
Uniqueness
Citicoline-d9 (sodium) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Unlike other choline-containing compounds, citicoline-d9 provides both choline and cytidine, making it a more comprehensive precursor for phospholipid synthesis and offering broader neuroprotective benefits.
By understanding the synthesis, reactions, applications, and mechanisms of citicoline-d9 (sodium), researchers can better explore its potential in various scientific and medical fields.
Eigenschaften
Molekularformel |
C14H25N4NaO11P2 |
|---|---|
Molekulargewicht |
519.36 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |
InChI-Schlüssel |
YWAFNFGRBBBSPD-ADEBNNMHSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


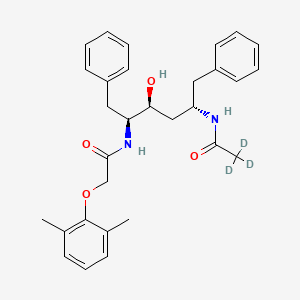
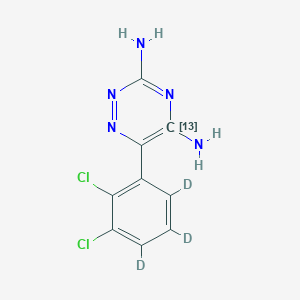

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
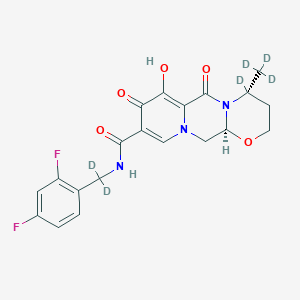
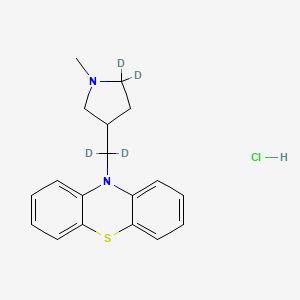
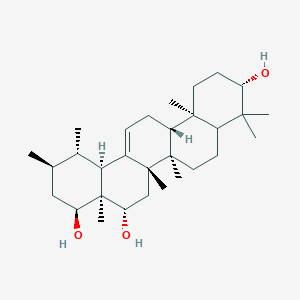
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

